molecular formula C11H11IO3 B1325320 5-(4-Iodophenyl)-5-oxovaleric acid CAS No. 898790-95-9

5-(4-Iodophenyl)-5-oxovaleric acid

Cat. No. B1325320
M. Wt: 318.11 g/mol
InChI Key: AJIJFBZEGHQKQL-UHFFFAOYSA-N
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Description

“5-(4-Iodophenyl)-5-oxovaleric acid” is a chemical compound with the molecular formula C11H13IO2 . It has a molecular weight of 304.13 . The IUPAC name for this compound is 5-(4-iodophenyl)pentanoic acid .


Molecular Structure Analysis

The molecular structure of “5-(4-Iodophenyl)-5-oxovaleric acid” consists of an iodophenyl group attached to a pentanoic acid group . The InChI code for this compound is 1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Iodophenyl)-5-oxovaleric acid” include a density of 1.6±0.1 g/cm3, a boiling point of 386.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±23.2 °C .

Scientific Research Applications

  • Application in Aquatic Bacteria Research

    • Field : Marine Biology
    • Summary : The compound INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which has a similar structure, is used as an indicator of prior respiratory activity in aquatic bacteria .
    • Methods : The rate of in vivo INT reduction to formazan is measured as a proxy for oxygen consumption rates .
    • Results : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
  • Application in Vascular Pathology

    • Field : Biomedical Engineering
    • Summary : A compound with a similar structure, 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, has been used in the development of bioadhesive hyaluronic acid/dopamine hydrogels for vascular applications .
    • Methods : The hydrogels are synthesized with several degrees of substitution and used two crosslinking methods: initiator-free crosslinking by basic pH shift or commonly used crosslinking by a strong oxidizer, sodium periodate .
    • Results : The initiator-free crosslinked hydrogels showed adequate properties for vascular application and cytocompatibility .
  • Application in Organic Chemistry

    • Field : Organic Chemistry
    • Summary : Compounds related to 4-(4-Iodophenyl)benzoic acid, such as 4,4’-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, are used as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds.
    • Methods : These compounds are used as reagents in organic reactions.
    • Results : The reactions result in the chloromethoxylation or iodomethoxylation of unsaturated compounds.
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : 4-Iodophenylboronic acid, a compound with a similar structure, is used in various organic synthesis reactions .
    • Methods : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and more .
    • Results : The reactions result in the formation of various organic compounds .
  • Application in Chemiluminescence Enhancement

    • Field : Analytical Chemistry
    • Summary : 4-Iodophenol, another compound with a similar structure, is used to enhance chemiluminescence for detection .
    • Methods : The compound is added to a chemiluminescent system to increase the intensity of the emitted light .
    • Results : The addition of 4-Iodophenol results in enhanced chemiluminescence, improving the detection sensitivity .
  • Application in Phosphonate Chemistry

    • Field : Inorganic Chemistry
    • Summary : (4-Iodophenyl)phosphonic acid, a compound with a similar structure, is used in phosphonate chemistry .
    • Methods : This compound is used as a reagent in various inorganic reactions .
    • Results : The reactions result in the formation of various phosphonate compounds .
  • Application in Conjugated Porous Polymers

    • Field : Material Science
    • Summary : Boron-containing conjugated porous polymers, which can be synthesized using boronic acids such as 4-Iodophenylboronic acid , have unique properties such as tunable geometric structures, unique Lewis acid boron centers, and high specific surface .
    • Methods : These polymers are synthesized using various methods, including the use of boronic acids .
    • Results : The resulting polymers have a wide range of applications, including optoelectronics, catalysis, and sensing .
  • Application in Chemical Synthesis

    • Field : Chemical Synthesis
    • Summary : 4-Iodophenylboronic acid, a compound with a similar structure, is used in various organic synthesis reactions .
    • Methods : This compound is used as a reagent for copper-mediated ligandless aerobic fluoroalkylation, palladium-catalyzed aerobic oxidative cross-coupling reactions, and more .
    • Results : The reactions result in the formation of various organic compounds .
  • Application in Chemiluminescence Enhancement

    • Field : Analytical Chemistry
    • Summary : 4-Iodophenol, another compound with a similar structure, is used to enhance chemiluminescence for detection .
    • Methods : The compound is added to a chemiluminescent system to increase the intensity of the emitted light .
    • Results : The addition of 4-Iodophenol results in enhanced chemiluminescence, improving the detection sensitivity .

Safety And Hazards

The safety data for “5-(4-Iodophenyl)-5-oxovaleric acid” indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJFBZEGHQKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645401
Record name 5-(4-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)-5-oxovaleric acid

CAS RN

898790-95-9
Record name 4-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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